molecular formula C10H8N6O B12908434 5-amino-2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one CAS No. 6295-27-8

5-amino-2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B12908434
CAS No.: 6295-27-8
M. Wt: 228.21 g/mol
InChI Key: OIAXNBVLMBXWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one is a fused pyrimidine derivative, a class of compounds that has garnered significant interest for its diverse biological potential. This compound serves as a key scaffold in the exploration of novel therapeutic agents. Scientific research has identified its value in medicinal chemistry, particularly in the synthesis of new compounds evaluated for antiviral and antitumor activities . The structure of this molecule allows for further chemical modification; studies highlight that the NH proton on its pyrimidine ring exists in lactam–lactim tautomeric forms, enabling controllable, regioselective N- and O-alkylation to create a library of analogs for structure-activity relationship (SAR) studies . As a purine analogue, it provides researchers with a versatile building block for developing inhibitors that target critical biological pathways. This product is intended for laboratory research purposes and is strictly designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

6295-27-8

Molecular Formula

C10H8N6O

Molecular Weight

228.21 g/mol

IUPAC Name

5-amino-2-phenyl-6H-triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C10H8N6O/c11-10-12-8-7(9(17)13-10)14-16(15-8)6-4-2-1-3-5-6/h1-5H,(H3,11,12,13,15,17)

InChI Key

OIAXNBVLMBXWJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C(=O)NC(=NC3=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1,2,3-triazole with phenyl isocyanate, followed by cyclization to form the triazolopyrimidine ring . The reaction is usually carried out in a solvent such as ethanol or dichloromethane, with the addition of a base like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that 5-amino-2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one exhibits potential anticancer activity. A study demonstrated its ability to inhibit the proliferation of specific cancer cell lines, suggesting its role as a lead compound in the development of new anticancer agents. The mechanism involves the induction of apoptosis in cancer cells, which is crucial for therapeutic efficacy.

Antiviral Activity
The compound has also shown promise as an antiviral agent. In vitro studies revealed that it inhibits viral replication, particularly against certain strains of viruses affecting human health. This activity is attributed to its interference with viral enzymes, making it a candidate for further exploration in antiviral drug development.

Biochemical Research

Enzyme Inhibition
this compound acts as an inhibitor for various enzymes involved in metabolic pathways. Its structural features allow it to bind effectively to enzyme active sites, blocking substrate access and thus altering metabolic rates. This property is beneficial for studying metabolic diseases and developing enzyme-targeted therapies.

Material Science

Polymeric Applications
In materials science, this compound is utilized in the formulation of polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Studies have shown that polymer composites containing this compound exhibit superior performance characteristics compared to traditional materials.

Data Tables and Case Studies

Application Area Key Findings References
Anticancer ResearchInduces apoptosis in cancer cell lines
Antiviral ActivityInhibits viral replication
Enzyme InhibitionBlocks substrate access to metabolic enzymes
Polymeric CompositesEnhances thermal stability and mechanical strength

Case Study: Anticancer Activity

A notable study conducted on the compound involved testing its effects on various cancer cell lines, including breast and prostate cancer models. The results indicated a dose-dependent response where higher concentrations led to significant reductions in cell viability. The study concluded that further investigation into the pharmacokinetics and toxicity profiles of this compound is warranted for potential clinical applications.

Mechanism of Action

The mechanism of action of 5-Amino-2-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and neuroprotective actions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

Key structural analogs differ in substituent groups, tautomeric forms, and core modifications, leading to divergent biological activities and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents/Modifications Biological Activity/Application Key Physicochemical Properties References
5-Amino-2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one 2-phenyl, 5-amino Under investigation (purine analog) Exact mass: 228.0665; LogP: -1.18 (calc)
Zaprinast (5-(2-propoxyphenyl)-2,6-dihydro-triazolo[4,5-d]pyrimidin-7-one) 5-(2-propoxyphenyl), 2,6-dihydro tautomer PDE inhibitor (phosphodiesterase target) Tautomer energy: +1.55 kcal/mol vs. 3,6-dihydro form
8-Azaguanine (5-amino-1,4-dihydro-7H-triazolo[4,5-d]pyrimidin-7-one) No phenyl group; 1,4-dihydro core Purine antimetabolite (enzyme inhibition) Targets: xanthine oxidase, translation
Lead1 (ZINC000621278586) 2-amino-5-[(5R)-5-methylbenzazepinyl] SARS-CoV-2 Mpro inhibitor (antiviral) High-throughput screening candidate
5-(4-Chloro-phen-oxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one 4-chloro-phenoxy, isopropyl, 3-phenyl Crystallography study (structural model) Crystal structure resolved (PMCID 2970466)
3,5-Diphenyl-2-thioxo-thiazolo[4,5-d]pyrimidin-7-one Thiazolo core, 2-thioxo, 3,5-diphenyl Unspecified (structural analog) Molecular weight: 337.426 g/mol

Physicochemical and Spectroscopic Comparisons

  • LogP and Solubility: The target compound’s calculated LogP (-1.18) indicates moderate polarity, while analogs like 3,5-diphenyl-thiazolo-pyrimidinone (LogP unlisted but likely higher due to thioxo and diphenyl groups) may exhibit greater lipophilicity .
  • NMR Data: For 5-amino-3-(β-D-ribofuranosyl)triazolo[4,5-d]pyrimidin-7-one (), 13C NMR shifts (δ = 162.16 for C-6) highlight electronic effects of substituents on the core . Similar analyses for the target compound could clarify its reactivity.
  • Exact Mass : The target compound’s exact mass (228.0665) distinguishes it from metabolites like deoxyuridine () and aids in analytical identification .

Biological Activity

5-Amino-2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one (CAS No. 6295-27-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

PropertyValue
Molecular Formula C10H8N6O
Molecular Weight 228.21 g/mol
IUPAC Name This compound
CAS Number 6295-27-8

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Research indicates that this compound interacts with specific molecular targets by binding to the active sites of enzymes, thus inhibiting their activity. Such inhibition can lead to various biological effects, including:

  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through its inhibitory action on pro-inflammatory enzymes.
  • Neuroprotective Properties : Studies suggest potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's.

Anticonvulsant Activity

In a study assessing the anticonvulsant properties of various triazolo-pyrimidine derivatives, it was found that certain derivatives exhibited significant efficacy in reducing seizure activity in animal models. Specifically, compounds similar to this compound demonstrated effective dose-response relationships in reducing seizure frequency and severity .

Anti-Cancer Potential

Recent investigations have explored the anti-cancer potential of triazolo-pyrimidine derivatives. For instance, derivatives structurally related to this compound have been evaluated for their cytotoxicity against various cancer cell lines. These studies revealed that modifications in the substituents significantly influenced the compounds' potency against cancer cells .

Comparative Studies

A comparative analysis with similar compounds highlights the unique biological profile of this compound:

CompoundBiological ActivityNotes
Pyrazolo[3,4-d]pyrimidine AnticancerSimilar structural framework but different activity profile.
Thiazolo[4,5-d]pyrimidine Neuroprotective and anti-inflammatoryShows distinct mechanisms compared to triazole derivatives.

Case Studies

  • Neuroprotective Study : A case study involving animal models demonstrated that treatment with this compound resulted in significant improvements in cognitive function post-injury, suggesting its potential use in neuroprotective therapies .
  • Inflammation Model : In vitro studies indicated that this compound effectively reduced cytokine production in macrophages stimulated with lipopolysaccharides (LPS), underscoring its anti-inflammatory properties .

Q & A

Q. What are the optimized synthetic routes for 5-amino-2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via cyclization of 5-acetyl-4-aminopyrimidine derivatives under reflux conditions. Key steps include:
  • Acylation : Reacting 5-acetyl-4-aminopyrimidine with carboxylic anhydrides or acid chlorides in ethanol, catalyzed by MeONa, to form pyrido[2,3-d]pyrimidin-5-one intermediates .
  • Ring Closure : In the presence of activated CH₂ groups (e.g., PhCH₂), cyclization occurs at the acyl carbonyl and CH₂ sites, yielding triazolo-pyrimidinone derivatives .
  • Purification : Use flash chromatography (e.g., CH₂Cl₂/MeOH 9:1) for intermediates, followed by freeze-drying for sodium salt derivatives .
    Characterization :
  • Elemental Analysis : Confirm purity via C, H, N, and F percentages (e.g., C: 34.39%, N: 24.12% for sodium salt) .
  • Optical Rotation : Measure [α]D²⁰ values (e.g., +80.00° for sodium salt in H₂O) to verify enantiomeric purity .

Q. What techniques are recommended for structural elucidation of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. SHELX is robust for small-molecule refinement, even with twinned data or high-resolution macromolecular datasets .
  • NMR Spectroscopy : Analyze ¹H/¹³C NMR to confirm proton environments and substituent positions, particularly for phenyl and triazole moieties.
  • Mass Spectrometry : Employ HRMS (High-Resolution Mass Spec) to validate molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

  • Methodological Answer :
  • Standardized Assays : Replicate experiments using consistent models (e.g., carrageenan-induced paw edema for anti-inflammatory activity) and compare results to reference drugs like indomethacin .
  • Structure-Activity Relationship (SAR) Analysis : Identify critical substituents (e.g., electron-withdrawing groups at position-2 or phenyl modifications) that enhance or diminish activity. For example, chlorine at position-2 increased anti-inflammatory efficacy in analogous thiazolo-pyrimidines .
  • Enzyme Profiling : Screen against targets like xanthine oxidase or adenosine deaminase, as 8-azaguanine analogs are known to inhibit these enzymes .

Q. What computational and experimental strategies are used to study enzyme inhibition mechanisms?

  • Methodological Answer :
  • Molecular Docking : Model interactions with enzyme active sites (e.g., xanthine oxidase’s molybdenum center) using software like AutoDock. Compare binding affinities to natural substrates (e.g., guanine) .
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and Ki values.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .

Q. How can structural modifications improve the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate or acetyl groups to enhance solubility, as seen in sodium salt derivatives .
  • Metabolic Stability : Modify the phenyl ring with halogens (e.g., F, Cl) to reduce CYP450-mediated oxidation. For example, fluorinated cyclopentyl analogs showed improved stability in Glaxo’s antiviral studies .
  • SAR-Driven Synthesis : Prioritize substituents that balance lipophilicity (LogP) and polar surface area (PSA) to optimize blood-brain barrier penetration or oral bioavailability .

Key Citations

  • Structural refinement: SHELX software
  • Synthesis and characterization:
  • Enzyme inhibition and SAR:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.